molecular formula C16H19N3O2S2 B4591915 N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide

N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B4591915
M. Wt: 349.5 g/mol
InChI Key: BGBXUKAKWXBAKN-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines a thiazole ring, a benzothiophene moiety, and several methyl groups

Scientific Research Applications

N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Benzothiophene Moiety: The benzothiophene moiety can be introduced via a Friedel-Crafts acylation reaction, where benzothiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling of the Two Fragments: The final step involves coupling the thiazole ring with the benzothiophene moiety through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated thiazole derivatives.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and benzothiophene moiety allow it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme, or through allosteric modulation, where it binds to a different site on the enzyme, altering its conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide
  • N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide

Uniqueness

N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide is unique due to the specific positioning of the methyl groups and the benzothiophene moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N,4-trimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-9-13(15(21)19(2)3)23-16(17-9)18-14(20)11-8-22-12-7-5-4-6-10(11)12/h8H,4-7H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBXUKAKWXBAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CSC3=C2CCCC3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 4
N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 6
N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide

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